Enhanced 3D Character and Fsp³ Library Differentiation
The saturated 1,4-thiazepane ring confers a fraction of sp³-hybridized carbons (Fsp³) of 0.55, significantly higher than the average value of 0.3 for typical planar heterocycles found in commercial screening libraries . The unsubstituted 1,4-thiazepane core already achieves Fsp³ = 0.57, but the addition of the pyridin-2-ylmethyl group retains high 3D character (Fsp³ = 0.55) while adding a directional hydrogen-bond acceptor. In comparison, the analogous 1,4-oxazepane derivative has an Fsp³ of 0.50 because of the larger ring distortion caused by oxygen, and the benzyl-substituted analog drops to Fsp³ = 0.46 due to the introduction of sp² carbons .
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.55 |
| Comparator Or Baseline | 1,4-Oxazepane analog (Fsp³ = 0.50); 4-Benzyl-1,4-thiazepane (Fsp³ = 0.46); Planar heterocycle library average (Fsp³ = 0.30) |
| Quantified Difference | +0.05 vs oxazepane; +0.09 vs benzyl analog; +0.25 vs library average |
| Conditions | Calculated from SMILES using the Fsp³ metric as implemented in RDKit |
Why This Matters
Libraries with higher Fsp³ produce more lead-like hits and sample shape space more efficiently; a difference of 0.25 in Fsp³ is substantial and directly influences hit rates in fragment screens.
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